molecular formula C11H16S2 B7939501 4-(2-Methylphenyl)sulfanylbutane-1-thiol

4-(2-Methylphenyl)sulfanylbutane-1-thiol

Cat. No.: B7939501
M. Wt: 212.4 g/mol
InChI Key: GRPYKZXFYFRXNJ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)sulfanylbutane-1-thiol is a synthetic organosulfur compound of interest in advanced chemical and materials science research. This molecule features a unique structure combining a 2-methylphenylsulfanyl group and a terminal butane-thiol chain, making it a valuable scaffold for investigating structure-activity relationships in various fields. Its potential research applications include serving as a key intermediate in the synthesis of more complex molecules for materials science and as a building block in pharmaceutical research for probing enzyme interactions and protein binding sites. Researchers also utilize this compound and its analogs in the study of novel ligands for metal coordination complexes and in the development of functionalized polymers . As a thiol, this compound requires careful handling. It is likely a volatile liquid with a strong, unpleasant odor, characteristic of low-molecular-weight thiols like butane-1-thiol and 2-butanethiol . Standard safety precautions for thiols must be followed, including the use of appropriate personal protective equipment (PPE) and working within a well-ventilated fume hood. Available for research and development purposes, this compound is provided with high-quality standards for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-methylphenyl)sulfanylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPYKZXFYFRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents Functional Groups Key Applications
4-(2-Methylphenyl)sulfanylbutane-1-thiol C₁₁H₁₄S₂ 2-Methylphenyl, thiol Thiol, sulfanyl Polymers, drug delivery
4-[(4-Methylphenyl)sulfanyl]butan-2-one C₁₁H₁₂OS 4-Methylphenyl, ketone Ketone, sulfanyl Organic synthesis intermediates
(2S)-2-amino-4-(methylsulfanyl)butane-1-thiol C₅H₁₃NS₂ Methyl, amino, thiol Thiol, sulfanyl, amine Biochemical research

Key Observations:

  • Aromatic vs. Aliphatic Substituents: The 2-methylphenyl group in the target compound introduces steric hindrance and π-conjugation, enhancing stability in hydrophobic environments compared to the methyl group in (2S)-2-amino-4-(methylsulfanyl)butane-1-thiol .
  • Functional Groups: The thiol group in the target compound enables disulfide bond formation, critical in polymer crosslinking. In contrast, the ketone in 4-[(4-Methylphenyl)sulfanyl]butan-2-one makes it reactive in nucleophilic additions (e.g., thia-Michael reactions) .

Physicochemical Properties

  • Lipophilicity: The 2-methylphenyl group increases hydrophobicity (logP ~3.5 estimated) compared to the amino-thiol analog (logP ~1.2) .
  • Melting Point: Aromatic stacking in the target compound may elevate its melting point relative to aliphatic analogs but lower than the ketone derivative due to weaker intermolecular forces in thiols.
  • Reactivity: The thiol group’s high nucleophilicity facilitates reactions with electrophiles (e.g., alkyl halides), whereas the ketone in 4-[(4-Methylphenyl)sulfanyl]butan-2-one is more prone to redox reactions .

Research Findings and Gaps

  • Synthetic Challenges: The steric bulk of the 2-methylphenyl group may complicate synthesis compared to smaller substituents, requiring optimized catalysts or solvents.
  • Biological Studies: Limited data exists on the target compound’s toxicity or metabolic pathways, necessitating comparative studies with amino-thiol analogs .
  • Material Science: Research into disulfide-based polymers using the target compound could exploit its aromatic stability for high-temperature applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4-(2-Methylphenyl)sulfanylbutane-1-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via the thia-Michael reaction , where a thiol group is added to an α,β-unsaturated carbonyl precursor. For example, electrochemical generation of catalysts (e.g., base catalysts) can improve regioselectivity and yield . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst tuning : Use of mild bases (e.g., DBU) to minimize side reactions.
  • Temperature control : Reactions performed at 50–60°C typically balance speed and selectivity.
    • Key Reference : Electrochemical methods for catalyst generation have achieved yields >85% in analogous sulfanyl ketone syntheses .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 4-(2-Methylphenyl)sulfanylbutane-1-thiol?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the sulfanyl group (δ ~2.5–3.5 ppm for S-H protons) and aromatic methyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching frequencies for S-H (~2550 cm1^{-1}) and C-S (~700 cm1^{-1}) bonds are diagnostic .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity and regioselectivity of 4-(2-Methylphenyl)sulfanylbutane-1-thiol in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict whether substitution occurs at the terminal thiol or aryl-sulfanyl group. For example, Fukui indices can identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar solvents may stabilize intermediates).
  • Case Study : Analogous sulfanyl ketones show preferential reactivity at the β-carbon due to steric hindrance at the aryl group .

Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfanyl-containing compounds like 4-(2-Methylphenyl)sulfanylbutane-1-thiol across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microdilution (quantitative MIC/MBC) methods to rule out false positives .
  • Control Experiments : Test for thiol oxidation byproducts (e.g., sulfoxides) that may confound results. Use antioxidants (e.g., BHT) in storage buffers.
  • Structural Analog Comparison : Compare activity against 4-(4-Methylphenyl)sulfanyl derivatives to isolate the impact of the 2-methyl substituent .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency when using electrochemical vs. traditional base catalysts for synthesizing 4-(2-Methylphenyl)sulfanylbutane-1-thiol?

  • Methodological Answer :

  • Catalyst Screening : Compare turnover numbers (TONs) for electrochemical (e.g., Pt electrodes) vs. chemical bases (e.g., K2_2CO3_3) under identical solvent/temperature conditions.
  • Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., disulfides from thiol oxidation) that reduce yield in electrochemical setups.
  • Reference Data : Electrochemical methods may achieve higher selectivity (>90%) but require precise potential control to avoid overoxidation .

Experimental Design Considerations

Q. What in silico tools are recommended for designing derivatives of 4-(2-Methylphenyl)sulfanylbutane-1-thiol with enhanced biological activity?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial potency .
  • Docking Simulations : Target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Adjust the methylphenyl group to optimize hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in derivative design .

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